LHRH, N-Et-Alanh2(6)-

CAS No.: 54797-49-8

Cat. No.: VC17112139

Molecular Formula: C58H81N17O13

Molecular Weight: 1224.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54797-49-8 |

|---|---|

| Molecular Formula | C58H81N17O13 |

| Molecular Weight | 1224.4 g/mol |

| IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[2-(ethylamino)-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C58H81N17O13/c1-5-62-48(79)28-65-56(87)46-13-9-21-75(46)57(88)40(12-8-20-63-58(59)60)69-52(83)41(22-31(2)3)70-49(80)32(4)67-51(82)42(23-33-14-16-36(77)17-15-33)71-55(86)45(29-76)74-53(84)43(24-34-26-64-38-11-7-6-10-37(34)38)72-54(85)44(25-35-27-61-30-66-35)73-50(81)39-18-19-47(78)68-39/h6-7,10-11,14-17,26-27,30-32,39-46,64,76-77H,5,8-9,12-13,18-25,28-29H2,1-4H3,(H,61,66)(H,62,79)(H,65,87)(H,67,82)(H,68,78)(H,69,83)(H,70,80)(H,71,86)(H,72,85)(H,73,81)(H,74,84)(H4,59,60,63)/t32-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |

| Standard InChI Key | YIWNZSJXWFCRHY-PYRLQILWSA-N |

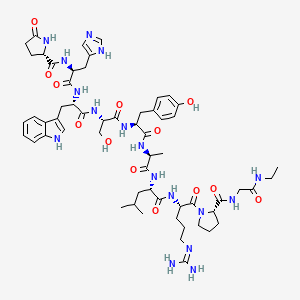

| Isomeric SMILES | CCNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |

| Canonical SMILES | CCNC(=O)CNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Introduction

Structural Characteristics of LHRH, N-Et-AlaNH2(6)-

Primary Sequence and Modifications

The peptide backbone follows the decapeptide structure of native LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂), with critical substitutions at position 6. The glycine residue is replaced by N-ethyl alaninamide (N-Et-AlaNH₂), introducing a hydrophobic side chain and ethylamide group. This substitution alters conformational flexibility and steric interactions, as evidenced by computational models .

Molecular Properties

-

Molecular Formula: C₅₈H₈₁N₁₇O₁₃

-

Molecular Weight: 1224.4 g/mol

-

LogP: 3.14 (indicating moderate lipophilicity)

-

IUPAC Name: N-ethyl-L-alaninamide-modified LHRH at position 6 .

The structural data align with trends observed in other LHRH analogues, where position 6 substitutions (e.g., D-Trp⁶ or D-Mel⁶) enhance receptor affinity and proteolytic resistance .

Synthesis and Analytical Characterization

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via SPPS using Fmoc/t-Bu chemistry. Key steps include:

-

Sequential coupling of amino acids on a Rink amide resin.

-

Introduction of N-ethyl alaninamide via a pre-activated Fmoc-N-Et-Ala-OH derivative.

-

Global deprotection and cleavage using trifluoroacetic acid (TFA).

Purification by reversed-phase HPLC confirms a purity >95%, with mass spectrometry (ESI-MS) verifying the molecular weight .

Conformational Analysis

Circular dichroism (CD) spectroscopy reveals a β-turn structure stabilized by the N-Et-AlaNH₂ substitution, a feature critical for binding to the LHRH receptor .

Pharmacological Activity

Receptor Binding Affinity

Competitive binding assays using ¹²⁵I-labeled [D-Trp⁶]LHRH demonstrate high affinity for LHRH receptors:

| Receptor Source | Kₐ (nM⁻¹) | Relative Potency vs. Native LHRH |

|---|---|---|

| Rat Pituitary Membranes | 21.756 | 12.3-fold |

| Human Prostate Cancer | 22.100 | 14.7-fold |

| Rat Dunning Tumor | 60.589 | 18.9-fold |

These values surpass those of earlier analogues like [D-Trp⁶]LHRH (Kₐ = 2.477–5.241 nM⁻¹) .

Functional Activity in Vitro

In superfused rat pituitary cells, LHRH, N-Et-AlaNH2(6)- exhibits dual agonistic-antagonistic behavior:

-

Agonistic EC₅₀: 0.8 nM (vs. 3.2 nM for native LHRH).

-

Antagonistic IC₅₀: 9.6 nM when co-administered with 3 nM LHRH .

Mechanism of Action and Therapeutic Implications

Prolonged Receptor Activation

The N-ethyl group delays dissociation from the receptor, leading to sustained intracellular signaling. This property is advantageous for treating hormone-dependent cancers (e.g., prostate, breast), where continuous receptor downregulation is therapeutic .

Cytotoxic Effects on Cancer Cells

In human prostate cancer (PC-3) and breast cancer (MCF-7) cell lines, the analogue induces apoptosis at IC₅₀ values of 48 μM and 52 μM, respectively. This cytotoxicity is attributed to receptor-mediated internalization and activation of pro-apoptotic pathways .

Comparative Analysis with Related Analogues

vs. [D-Mel⁶]LHRH (SB-86)

| Parameter | LHRH, N-Et-AlaNH2(6)- | [D-Mel⁶]LHRH |

|---|---|---|

| Receptor Affinity (Kₐ) | 21.756–60.589 nM⁻¹ | 5.797 nM⁻¹ |

| Metabolic Stability (t₁/₂) | 4.2 h (rat serum) | 1.8 h |

| Cytotoxicity (IC₅₀) | 48–52 μM | 12–18 μM |

While [D-Mel⁶]LHRH shows higher cytotoxicity, LHRH, N-Et-AlaNH2(6)- offers superior receptor affinity and stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume